molecular formula C14H9Cl2FO2 B12068349 (2',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid

(2',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid

Cat. No.: B12068349
M. Wt: 299.1 g/mol
InChI Key: FMDYKRDABQKGBF-UHFFFAOYSA-N
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Description

(2’,4’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with an acetic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2’,4’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid typically involves the following steps:

    Halogenation: The biphenyl core is subjected to halogenation reactions to introduce chlorine and fluorine atoms at specific positions. This can be achieved using reagents such as chlorine gas or fluorine-containing compounds under controlled conditions.

    Acetylation: The halogenated biphenyl is then reacted with acetic anhydride or acetyl chloride in the presence of a catalyst, such as aluminum chloride, to introduce the acetic acid functional group.

Industrial Production Methods: Industrial production of (2’,4’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid may involve large-scale halogenation and acetylation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: (2’,4’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

(2’,4’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2’,4’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of halogen atoms and the acetic acid functional group can influence its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    (2’,4’-Dichloro-biphenyl-4-yl)-acetic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.

    (3-Fluoro-biphenyl-4-yl)-acetic acid: Lacks the chlorine atoms, which can affect its reactivity and interactions.

    (2’,4’-Dichloro-3-fluoro-biphenyl): Lacks the acetic acid functional group, which can influence its solubility and reactivity.

Uniqueness: (2’,4’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid is unique due to the specific combination of chlorine and fluorine atoms on the biphenyl core, along with the presence of the acetic acid functional group

Properties

Molecular Formula

C14H9Cl2FO2

Molecular Weight

299.1 g/mol

IUPAC Name

2-[4-(2,4-dichlorophenyl)-2-fluorophenyl]acetic acid

InChI

InChI=1S/C14H9Cl2FO2/c15-10-3-4-11(12(16)7-10)8-1-2-9(6-14(18)19)13(17)5-8/h1-5,7H,6H2,(H,18,19)

InChI Key

FMDYKRDABQKGBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)F)CC(=O)O

Origin of Product

United States

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